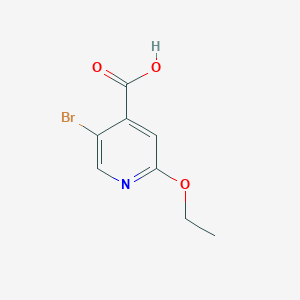

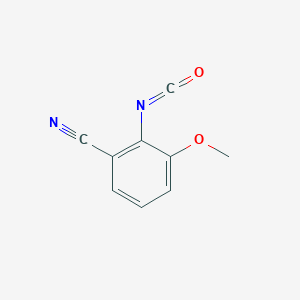

![molecular formula C20H19N3O3S2 B2645562 2-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034423-78-2](/img/structure/B2645562.png)

2-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

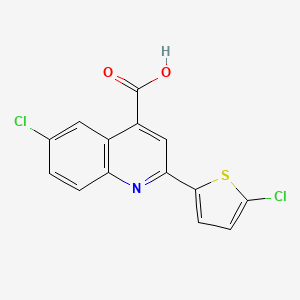

Compounds with benzo[d]thiazol-2-yl groups are known to have various biological activities . They are used in the development of novel compounds that inhibit quorum sensing, a bacterial cell–cell communication mechanism .

Synthesis Analysis

While specific synthesis information for your compound is not available, similar compounds, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like FTIR, 1H NMR, and 13C NMR . These techniques provide information about the functional groups and carbon-hydrogen framework in the molecule.Physical and Chemical Properties Analysis

Physical and chemical properties such as appearance, yield, melting point, and spectral data can be determined using various analytical techniques .Aplicaciones Científicas De Investigación

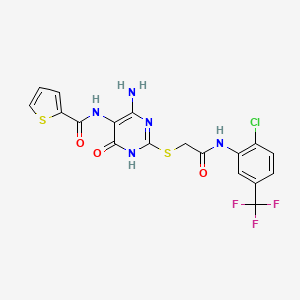

Synthesis and Biological Activity

A study by Jat et al. (2006) focused on synthesizing pyrazolo-thiazolyl alkoxy-1H-isoindole-1, 3(2H)-dione derivatives, including similar compounds, and evaluating their antimicrobial activities against bacteria and fungi. The synthesized compounds showed varied antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents J. L. Jat, V. K. Salvi, G. L. Talesara, H. Joshi, 2006.

Abdelmonsef et al. (2020) synthesized novel hybrid quinazolin-2,4-dione analogs, structurally similar to the given compound, with the aim of identifying potential antimalarial agents. The study included in silico molecular docking to analyze the interaction with the Plasmodium falciparum enzyme, revealing some compounds with high binding affinity, suggesting a pathway for the development of new antimalarial drugs Aboubakr Haredi Abdelmonsef, Mahmoud Eldeeb Mohamed, Mohamed El-Naggar, Hussain Temairk, Ahmed Mohamed Mosallam, 2020.

Mistry and Desai (2006) explored the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, to assess their antibacterial and antifungal properties. This approach highlights the potential for rapid synthesis of bioactive compounds in the development of new antimicrobial therapies K. Mistry, K. R. Desai, 2006.

Another study by Aouine et al. (2011) synthesized tetrazoles with inhibiting activity of corrosion for mild steel in acidic media, indicating the broader applicability of such compounds beyond biomedical research, potentially in materials science for corrosion inhibition Y. Aouine, Nabiha Aarab, A. Alami, A. Hallaoui, M. Touhami, A. Elachqar, M. Sfaira, H. Faraj, 2011.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S2/c24-17(11-27-20-21-15-7-3-4-8-16(15)28-20)22-9-12(10-22)23-18(25)13-5-1-2-6-14(13)19(23)26/h1-4,7-8,12-14H,5-6,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQNPZFMKAJRJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CSC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2645484.png)

![Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate](/img/structure/B2645490.png)

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2645491.png)

![Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2645494.png)

![5-[(4-Fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2645497.png)

![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2645498.png)

![(4-Methylphenyl)(8-piperidin-1-yl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone](/img/structure/B2645500.png)